molecular formula C12H14O B8253620 (R)-2-Phenylcyclohexanone

(R)-2-Phenylcyclohexanone

Cat. No. B8253620
M. Wt: 174.24 g/mol
InChI Key: DRLVMOAWNVOSPE-LLVKDONJSA-N
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Description

(R)-2-Phenylcyclohexanone is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis and Catalysis

(R)-2-Phenylcyclohexanone has been studied for its role in enantioselective synthesis, a crucial aspect of organic chemistry. This compound is often used in reactions that require high levels of stereoselectivity. For example, Hayashi et al. (2003) described the use of (R)-2-Phenylcyclohexanone in stereoselective reactions, particularly in metal-catalyzed, enantioselective arylations (Hayashi et al., 2003). Similarly, Takaya et al. (2000) demonstrated the asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone using (R)-2-Phenylcyclohexanone, achieving high enantioselectivity and yield (Takaya et al., 2000).

Organic Syntheses and Ligand Applications

The compound has also been used in the synthesis of various organic molecules and as a ligand in catalysis. Jeletic et al. (2010) explored the use of a chiral di-N-heterocyclic carbene cyclophane ligand in palladium enantioselective catalysis, providing R-3-phenylcyclohexanone with significant enantiomeric excess (Jeletic et al., 2010).

Studies in Chiral Separation and Inclusion

(R)-2-Phenylcyclohexanone's chiral nature makes it a subject of interest in studies related to chiral separation and inclusion phenomena. Barton et al. (2015) investigated the selective inclusion of methylcyclohexanones, including derivatives of (R)-2-Phenylcyclohexanone, in their energetically unfavorable axial methyl conformations (Barton et al., 2015).

Asymmetric Catalysis

Additionally, Schiffers et al. (2006) described the resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis, highlighting the significance of chiral compounds like (R)-2-Phenylcyclohexanone in this field (Schiffers et al., 2006).

Applications in Analytical Chemistry

The compound has also found use in analytical chemistry. For instance, Wallach et al. (2016) synthesized and characterized N-alkyl-arylcyclohexylamines, including derivatives of (R)-2-Phenylcyclohexanone, for analytical purposes (Wallach et al., 2016).

properties

IUPAC Name

(2R)-2-phenylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLVMOAWNVOSPE-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)[C@H](C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Phenylcyclohexanone

Synthesis routes and methods I

Procedure details

Lastly, to examine the utility of the catalyst on a somewhat larger scale, the reaction of cyclohexenone with phenylboronic acid was performed on a 20 mmol scale and the product 2-phenyl cyclohexanone was isolated in identical yield (83%) to the small-scale reaction (Table 1, entry 5). Thus, the ligands described herein may have practical application in larger scale reactions.
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Synthesis routes and methods II

Procedure details

Rh2(S-DOSP)4-catalyzed decomposition of the cyclic vinyldiazoacetate 58 in the presence of 1,3-cyclohexadiene 40 resulted in the formation of the 1,4-cyclohexadiene 59 in 73% yield and 97% ee. The absolute configuration of compound 59 was determined by DDQ oxidation and ozonolysis to afford the 2-phenylcyclohexanone in a 56% yield. Found [α]26D=−17 (c=1.66, PhH). Lit. value: [α]24D=−113.5 (c=0.60, PhH), S-isomer. (Berti et al., J. Chem. Soc., pp. 3371-3377 (1971), which is hereby incorporated by reference.) Similarly, decomposition of the dienyldiazoacetate 60 in the presence of 1,3-cyclohexadiene 40 resulted in the formation of 61 (60% yield and 99% ee), in which both diene components have moved out of conjugation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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